molecular formula C15H23FN2O B1401002 N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine CAS No. 1316222-85-1

N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine

Cat. No.: B1401002
CAS No.: 1316222-85-1
M. Wt: 266.35 g/mol
InChI Key: CUNVSYOKGFWYEH-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine is a synthetic organic compound characterized by the presence of a fluorophenoxy group attached to an ethyl chain, which is further connected to a methylazepan-4-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-fluorophenol: This can be achieved through the fluorination of phenol using a fluorinating agent such as hydrogen fluoride.

    Formation of 4-fluorophenoxyethyl bromide: The 4-fluorophenol is reacted with ethylene bromide in the presence of a base like potassium carbonate to form 4-fluorophenoxyethyl bromide.

    Synthesis of N-methylazepan-4-amine: This involves the alkylation of azepane with methyl iodide.

    Coupling Reaction: The final step involves the coupling of 4-fluorophenoxyethyl bromide with N-methylazepan-4-amine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxyethyl derivatives.

Scientific Research Applications

N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity and specificity, while the azepan-4-amine moiety can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-(4-fluorophenoxy)ethanamine
  • N-methyl-2-(4-fluorophenoxy)ethanamine
  • N-(4-fluorophenoxy)ethylamine

Uniqueness

N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine stands out due to its unique combination of a fluorophenoxy group and an azepan-4-amine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2O/c1-18(14-3-2-9-17-10-8-14)11-12-19-15-6-4-13(16)5-7-15/h4-7,14,17H,2-3,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNVSYOKGFWYEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)F)C2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine
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N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine
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N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine
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N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine
Reactant of Route 6
N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine

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